- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,
Cas no 959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol)
959162-99-3 structure
Product Name:(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
CAS-Nr.:959162-99-3
MF:C8H11ClN2O
MW:186.638740777969
CID:2115349
PubChem ID:58009138
Update Time:2025-06-11
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-chloro-4-(ethylamino)-3-Pyridinemethanol
- (6-chloro-4-(ethylamino)pyridin-3-yl)methanol
- 6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
- MPXJZSOEDMDXJO-UHFFFAOYSA-N
- 3-Pyridinemethanol, 6-chloro-4-(ethylamino)-
- (6-Chloro-4-ethylamino-pyridin-3-yl)-methanol
- 6-Chloro-4-(ethylamino)-3-pyridinemethanol (ACI)
- [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol
- 959162-99-3
- DA-36294
- CS-0168595
- BS-52864
- F71710
- SCHEMBL4281181
- (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
-
- MDL: MFCD20685998
- Inchi: 1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)
- InChI-Schlüssel: MPXJZSOEDMDXJO-UHFFFAOYSA-N
- Lächelt: ClC1=CC(=C(C=N1)CO)NCC
Berechnete Eigenschaften
- Genaue Masse: 186.0559907g/mol
- Monoisotopenmasse: 186.0559907g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 3
- Komplexität: 134
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 45.2
- XLogP3: 1.8
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1229558-1g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 95% | 1g |
$600 | 2024-06-03 | |
| Ambeed | A1501937-100mg |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 100mg |
$6.0 | 2023-08-31 | |
| Ambeed | A1501937-250mg |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 250mg |
$10.0 | 2023-08-31 | |
| Ambeed | A1501937-1g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 1g |
$18.0 | 2025-02-25 | |
| Ambeed | A1501937-5g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 5g |
$89.0 | 2025-02-25 | |
| Aaron | AR01DFRU-100mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98% | 100mg |
$5.00 | 2025-02-12 | |
| Aaron | AR01DFRU-250mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98% | 250mg |
$6.00 | 2025-02-12 | |
| Aaron | AR01DFRU-1g |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98% | 1g |
$10.00 | 2025-02-12 | |
| 1PlusChem | 1P01DFJI-100mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 97% | 100mg |
$25.00 | 2024-04-19 | |
| 1PlusChem | 1P01DFJI-250mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 97% | 250mg |
$26.00 | 2024-04-19 |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, cooled
1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt
1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt
Referenz
- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -50 - -25 °C; 1 - 2 h, -50 - -40 °C; -40 °C → -5 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C
Referenz
- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt
1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt
Referenz
- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Sodium hydroxide , Water
1.2 Reagents: Sodium hydroxide , Water
Referenz
- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanol , Ethyl acetate
1.2 Reagents: Methanol , Ethyl acetate
Referenz
- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -5 °C; -5 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C
Referenz
- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, 5 °C; 1 h, 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled
Referenz
- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Methanol , Tetrahydrofuran ; 12 h, 55 °C
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Raw materials
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preparation Products
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Verwandte Literatur
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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